molecular formula C23H22O5 B14957244 prop-2-en-1-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

prop-2-en-1-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

Cat. No.: B14957244
M. Wt: 378.4 g/mol
InChI Key: ZGYLXQNVVRUVGT-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is a complex organic compound with a unique structure that combines a chromen-2-one moiety with a benzyl group and a prop-2-en-1-yl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the benzyl group and the prop-2-en-1-yl ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The chromen-2-one moiety may play a key role in binding to these targets, while the benzyl and prop-2-en-1-yl groups can influence the compound’s overall activity and selectivity. The specific pathways involved depend on the compound’s application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with various substituents, such as:

  • 3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate
  • 3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl propionate

Uniqueness

PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

prop-2-enyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetate

InChI

InChI=1S/C23H22O5/c1-4-10-26-21(24)14-27-19-11-15(2)12-20-22(19)16(3)18(23(25)28-20)13-17-8-6-5-7-9-17/h4-9,11-12H,1,10,13-14H2,2-3H3

InChI Key

ZGYLXQNVVRUVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)OCC=C

Origin of Product

United States

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